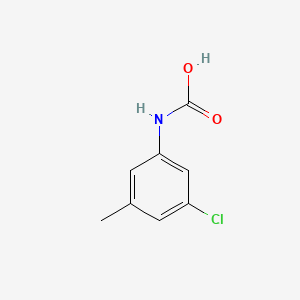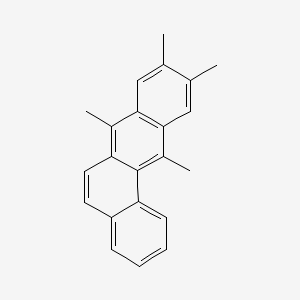
BENZ(a)ANTHRACENE, 7,9,10,12-TETRAMETHYL-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,9,10,12-Tetramethylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C22H20 It is a derivative of benz[a]anthracene, characterized by the presence of four methyl groups at positions 7, 9, 10, and 12
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,10,12-Tetramethylbenz[a]anthracene typically involves the alkylation of benz[a]anthracene. One common method is the Friedel-Crafts alkylation, where benz[a]anthracene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of 7,9,10,12-Tetramethylbenz[a]anthracene may involve large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
7,9,10,12-Tetramethylbenz[a]anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
7,9,10,12-Tetramethylbenz[a]anthracene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex polycyclic aromatic hydrocarbons.
Biology: Studied for its interactions with biological macromolecules and potential mutagenic effects.
Medicine: Investigated for its potential role in cancer research due to its structural similarity to known carcinogens.
Industry: Utilized in the production of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of 7,9,10,12-Tetramethylbenz[a]anthracene involves its interaction with cellular components, particularly DNA. The compound can intercalate between DNA bases, leading to mutations and potentially carcinogenic effects. It may also generate reactive oxygen species during metabolic activation, causing oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
Benz[a]anthracene: The parent compound without methyl substitutions.
7,8,9,10-Tetramethylbenz[a]anthracene: A similar compound with methyl groups at different positions.
Anthracene: A simpler polycyclic aromatic hydrocarbon with three fused benzene rings.
Uniqueness
7,9,10,12-Tetramethylbenz[a]anthracene is unique due to its specific methyl substitutions, which influence its chemical reactivity and biological interactions. The presence of methyl groups can affect the compound’s solubility, stability, and ability to interact with biological macromolecules, making it distinct from other similar polycyclic aromatic hydrocarbons.
Properties
CAS No. |
63019-70-5 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
7,9,10,12-tetramethylbenzo[a]anthracene |
InChI |
InChI=1S/C22H20/c1-13-11-20-15(3)18-10-9-17-7-5-6-8-19(17)22(18)16(4)21(20)12-14(13)2/h5-12H,1-4H3 |
InChI Key |
DESKSYWHCHZQSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=C3C(=C2C)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


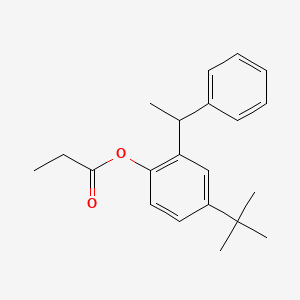

![(3R)-3-[[3-[bis(trideuteriomethyl)amino]-3-oxopropyl]sulfanylmethylsulfanyl]-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]propanoic acid](/img/structure/B13812859.png)
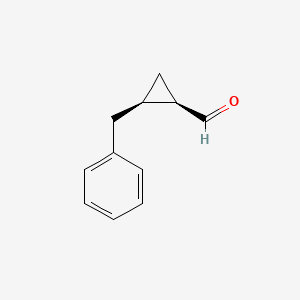

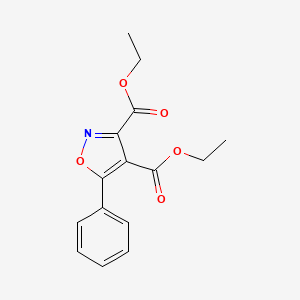
![tert-butyl-[(E,2S)-4-methoxybut-3-en-2-yl]carbamic acid](/img/structure/B13812886.png)
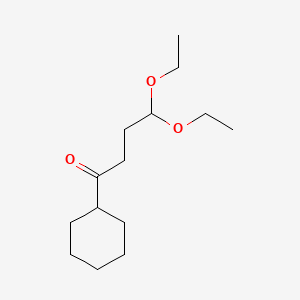
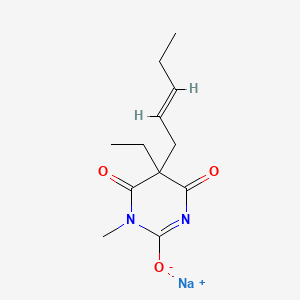
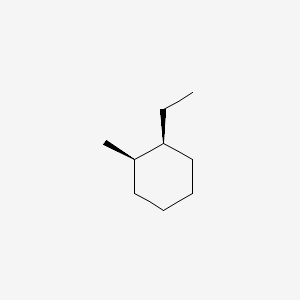

![[3,4-Diacetyloxy-6-[[12-[[4,5-diacetyloxy-6-(acetyloxymethyl)-3-hydroxyoxan-2-yl]methyl]-1-hydroxy-5-methyl-4,6,8,11,13-pentaoxahexacyclo[7.5.0.02,14.03,7.03,14.07,12]tetradecan-2-yl]methyl]-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B13812914.png)

